molecular formula C25H29FN2O3S B2892271 3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 892778-08-4

3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2892271
CAS RN: 892778-08-4
M. Wt: 456.58
InChI Key: KJDHEMPSUCJDIL-UHFFFAOYSA-N
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Description

3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescent Thermometer Development : A compound exhibiting fluorescence intensity changes with temperature, useful in fluorescent thermometers, was developed by Cao et al. (2014). They utilized a structure related to quinolone, which showed stronger twisted-intramolecular-charge-transfer (TICT) emissions upon heating in dimethyl sulfoxide, allowing for ratiometric temperature detection (Cao et al., 2014).

  • PNMT Inhibition Study : Grunewald et al. (2006) explored the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase (PNMT), an enzyme with a role in neurotransmitter synthesis. The study provided insights into the molecular interactions and the potential of these compounds in crossing the blood-brain barrier (Grunewald et al., 2006).

  • Anticancer Agent Synthesis : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure as potential anticancer agents. These compounds showed significant inhibitory activities against various cancer cell lines, including lung, cervical, and breast cancer cells (Fang et al., 2016).

  • Polyhydroquinoline Derivatives Synthesis : Khaligh (2014) described the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives. This method is noted for its efficiency, environmental friendliness, and simplicity (Khaligh, 2014).

  • Development of New Antibacterial Agents : Goueffon et al. (1981) investigated the antibacterial properties of a 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid derivative, highlighting its effectiveness against experimental infections (Goueffon et al., 1981).

  • Super-Resolution Fluorescence Microscopy : Schill et al. (2013) developed new fluorescent dyes based on 7-dialkylamino-4-trifluoromethylcoumarins for use in bioconjugation reactions and optical microscopy, demonstrating their utility in super-resolution fluorescence microscopy (Schill et al., 2013).

  • 2-Fluoroquinoline Synthesis : Hamer et al. (2010) described a method to synthesize 2-fluoroquinoline and 2,6-difluoropyridine, providing insights into fluorination techniques in organic synthesis (Hamer et al., 2010).

  • Methyloxorhenium(V) Complexes Study : Shan et al. (2002) synthesized new methyloxorhenium(V) complexes and explored their catalytic activity in sulfoxidation reactions, contributing to the understanding of catalysis in inorganic chemistry (Shan et al., 2002).

  • Structural Analysis of Isoquinoline Derivatives : Ohba et al. (2012) conducted a crystallographic study of three derivatives of 4-fluoro-5-sulfonylisoquinoline, providing insights into molecular conformations and interactions relevant to drug design (Ohba et al., 2012).

  • Antibacterial Isothiazoloquinolone Synthesis : Hashimoto et al. (2007) reported the synthesis of a new antibacterial isothiazoloquinolone, highlighting its efficacy against resistant organisms like MRSA (Hashimoto et al., 2007).

properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-15-6-7-23(18(4)9-15)32(30,31)24-14-27(5)21-11-22(20(26)10-19(21)25(24)29)28-12-16(2)8-17(3)13-28/h6-7,9-11,14,16-17H,8,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDHEMPSUCJDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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